Reduced Acetylcholinesterase Inhibition: A Selectivity Advantage Over Hydroxy Analogs
5-Acetyl-2-ethoxybenzoic acid shows no measurable inhibition of acetylcholinesterase (AChE) at a concentration of 100 µM . This is a critical differentiator from its 2-hydroxy analog, 5-acetylsalicylic acid, which, as an aspirin derivative, is known to interact with and be hydrolyzed by esterases, including cholinesterases . The lack of AChE activity for the target compound suggests a potentially cleaner off-target profile in systems where cholinergic signaling is a concern.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | No inhibition at 100 µM |
| Comparator Or Baseline | 5-Acetylsalicylic acid (2-hydroxy analog); Known to interact with esterases/cholinesterases |
| Quantified Difference | Absence of detectable inhibition vs. documented interaction |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This is crucial for selecting a synthetic intermediate or probe molecule when cholinergic off-target effects must be avoided, providing a defined selectivity advantage over its hydroxy analog.
